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Compound of Interest

Compound Name: 6-Azido-d-lysine

Cat. No.: B15607857 Get Quote

For researchers, scientists, and drug development professionals, the site-specific incorporation

of bioorthogonal functional groups into peptides and proteins is a powerful tool. 6-Azido-d-
lysine, an unnatural amino acid, serves as a key building block in this endeavor. Its azide

moiety allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click

chemistry." This technical guide provides an in-depth overview of the synthesis of 6-Azido-d-
lysine, including detailed experimental protocols and relevant quantitative data.

The synthesis of 6-Azido-d-lysine and its protected derivatives is a multi-step process that

typically involves the protection of the α-amino and ε-amino groups of D-lysine, followed by the

conversion of the ε-amino group to an azide. The choice of protecting groups is crucial and

depends on the intended application, with Boc (tert-butyloxycarbonyl) and Fmoc (9-

fluorenylmethoxycarbonyl) being the most common.

Synthetic Strategies
The primary method for introducing the azide functionality at the 6-position of the lysine side

chain is through a diazo-transfer reaction. This reaction converts a primary amine to an azide

using a diazo-transfer reagent. A common and effective reagent for this transformation is

imidazole-1-sulfonyl azide hydrochloride.

A general and efficient synthetic route starts with commercially available D-lysine

hydrochloride. The synthesis of the Fmoc-protected version, Fmoc-D-Lys(N3)-OH, which is a
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versatile building block for solid-phase peptide synthesis (SPPS), is outlined below. This

strategy employs an orthogonal protection scheme to selectively modify the side-chain amine.

Experimental Protocols
The following protocols are adapted from established methods for the synthesis of azido-lysine

derivatives and can be applied to the D-enantiomer.

Protocol 1: Synthesis of Nα-Fmoc-Nε-Boc-D-lysine
This initial step involves the orthogonal protection of the two amino groups of D-lysine.

Materials:

D-lysine hydrochloride

Copper(II) acetate monohydrate

Sodium bicarbonate

Di-tert-butyl dicarbonate (Boc₂O)

Dioxane

8-Quinolinol

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Acetone

Diethyl ether

Procedure:

D-lysine hydrochloride is reacted with copper(II) acetate monohydrate in a basic aqueous

solution to form the copper complex, which selectively protects the α-amino group and the

carboxyl group.

The ε-amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc₂O).
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The copper is subsequently removed using 8-quinolinol to yield Nε-Boc-D-lysine.

The free α-amino group is then protected with Fmoc-OSu in the presence of a base to give

Nα-Fmoc-Nε-Boc-D-lysine.

The product is isolated and purified by crystallization or chromatography.

Protocol 2: Synthesis of Nα-Fmoc-6-azido-D-lysine
(Fmoc-D-Lys(N3)-OH)
This protocol describes the deprotection of the ε-amino group and the subsequent diazo-

transfer reaction.

Materials:

Nα-Fmoc-Nε-Boc-D-lysine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Imidazole-1-sulfonyl azide hydrochloride

Copper(II) sulfate pentahydrate

Potassium carbonate

Methanol

Water

Procedure:

The Boc protecting group on the ε-amino group of Nα-Fmoc-Nε-Boc-D-lysine is selectively

removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

The resulting free amine is then subjected to a diazo-transfer reaction. The amine is

dissolved in a biphasic mixture of water, methanol, and dichloromethane.
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Imidazole-1-sulfonyl azide hydrochloride and a catalytic amount of copper(II) sulfate are

added.

The pH of the reaction mixture is carefully adjusted to and maintained at approximately 9

with potassium carbonate.

The reaction is stirred vigorously for several hours until completion, monitored by TLC or LC-

MS.

Upon completion, the product is extracted into an organic solvent, washed, dried, and

concentrated to yield Fmoc-D-Lys(N3)-OH. The product can often be obtained in high purity

without the need for column chromatography.[1]

Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of Fmoc-

protected azido-lysine, based on reported syntheses of the L-enantiomer which are expected to

be comparable for the D-enantiomer.

Step
Starting
Material

Product
Typical Yield
(%)

Reference

Hofmann

Rearrangement

& Amine

Formation

Fmoc-Gln-OH Fmoc-Dab-OH 71-74 [1]

Diazo-Transfer Fmoc-Dab-OH
Fmoc-Aha(N3)-

OH
65-74 [1]

Orthogonal

Protection &

Diazo-Transfer

L-lysine·HCl
Fmoc-azido-l-

lysine
Not specified [2]

Note: The yields are for analogous syntheses of other azido amino acids, as specific yield data

for each step of the 6-Azido-d-lysine synthesis was not available in the searched literature.
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Commercially available protected forms of 6-Azido-d-lysine are typically characterized by their

purity, which is often ≥98% as determined by HPLC.[3]

Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the general application of 6-Azido-
d-lysine in peptide synthesis and bioconjugation.
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Caption: Synthetic workflow for Nα-Fmoc-6-azido-D-lysine.
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Caption: Application of Fmoc-D-Lys(N3)-OH in SPPS and bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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